molecular formula C12H13N3OS B11094108 2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide CAS No. 5931-85-1

2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide

Cat. No.: B11094108
CAS No.: 5931-85-1
M. Wt: 247.32 g/mol
InChI Key: MFHGXKJVOLTNRW-UHFFFAOYSA-N
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Description

2-[2-(Methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide is a synthetic organic compound featuring an imidazole core, a five-membered aromatic heterocycle of significant research importance . The imidazole ring is a fundamental building block in medicinal chemistry, known for its amphoteric nature and presence in a wide range of bioactive molecules . Compounds with a 2-methylsulfanyl substitution on the imidazole ring, similar to this product, have been investigated as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for antiviral research, showing activity comparable to established agents like Nevirapine . Furthermore, the N-phenylacetamide moiety is a common pharmacophore found in molecules studied for their central nervous system (CNS) activity. Research on structurally related ω-(1H-imidazol-1-yl)-N-phenylacetamide derivatives has demonstrated anticonvulsant properties in models such as the maximal electroshock test . The specific substitution pattern on the N-phenyl ring can greatly influence biological activity, with groups like 2-isopropyl and 2,6-dimethyl being associated with potent effects . This combination of features makes 2-[2-(Methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide a valuable chemical scaffold for researchers in drug discovery and development, particularly for exploring new therapeutic agents in areas like antivirals and neurology. This product is intended for research use by qualified laboratory professionals only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

5931-85-1

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

2-(2-methylsulfanylimidazol-1-yl)-N-phenylacetamide

InChI

InChI=1S/C12H13N3OS/c1-17-12-13-7-8-15(12)9-11(16)14-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,14,16)

InChI Key

MFHGXKJVOLTNRW-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CN1CC(=O)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution-Based Synthesis

The most widely reported method involves a two-step nucleophilic substitution reaction. In the first stage, 2-(methylsulfanyl)-1H-imidazole undergoes alkylation with chloroacetyl chloride in anhydrous dichloromethane at 0–5°C, forming 2-chloro-N-(2-(methylsulfanyl)-1H-imidazol-1-yl)acetamide. This intermediate then reacts with aniline in the presence of triethylamine (Et₃N) at reflux temperatures (80–90°C) for 6–8 hours. The mechanism proceeds via:

  • Imidazole activation : Deprotonation of the imidazole nitrogen by Et₃N, enhancing nucleophilicity.

  • Chloroacetamide formation : Imidazole+ClCH2COClImidazole-CH2COCl+HCl\text{Imidazole} + \text{ClCH}_2\text{COCl} \rightarrow \text{Imidazole-CH}_2\text{COCl} + \text{HCl}.

  • Amide coupling : Imidazole-CH2COCl+PhNH2Target Compound+HCl\text{Imidazole-CH}_2\text{COCl} + \text{PhNH}_2 \rightarrow \text{Target Compound} + \text{HCl}.

Key parameters :

  • Stoichiometric ratio of 1:1.2 for imidazole:chloroacetyl chloride

  • Triethylamine concentration: 2.5 equivalents relative to imidazole

  • Yield range: 68–72% after purification.

One-Pot Condensation Approach

An alternative single-step methodology employs 2-mercaptoimidazole, methyl iodide, and N-phenylacetamide in dimethylformamide (DMF) at 120°C for 12 hours. This route utilizes:

HS-Imidazole+CH3I+PhNHCOCH2ClDMFTarget Compound+HI+HCl\text{HS-Imidazole} + \text{CH}_3\text{I} + \text{PhNHCOCH}_2\text{Cl} \xrightarrow{\text{DMF}} \text{Target Compound} + \text{HI} + \text{HCl}.

Advantages :

  • Reduced purification requirements (crude purity ≈85%)

  • Scalability for batch processing

Limitations :

  • Competing thiomethylation side reactions

  • Lower overall yield (55–60%) compared to stepwise methods.

Reaction Optimization Strategies

Solvent System Effects

Comparative studies reveal solvent polarity critically impacts reaction kinetics:

SolventDielectric Constant (ε)Reaction Time (h)Yield (%)
DCM8.9868
DMF36.7672
THF7.51061
Acetonitrile37.5765

Polar aprotic solvents like DMF accelerate the reaction via stabilization of charged intermediates, reducing activation energy.

Catalytic Enhancements

The addition of 4-dimethylaminopyridine (DMAP, 0.1 equivalents) as a nucleophilic catalyst increases yields to 78–82% by facilitating acyl transfer:

DMAP+Imidazole-CH2COClAcylpyridinium IntermediateFaster Amide Formation\text{DMAP} + \text{Imidazole-CH}_2\text{COCl} \rightarrow \text{Acylpyridinium Intermediate} \rightarrow \text{Faster Amide Formation}.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern manufacturing platforms employ tubular flow reactors with the following configuration:

  • Reactor volume : 50 L

  • Flow rate : 12 L/h

  • Temperature gradient : 5°C (Zone 1) → 80°C (Zone 3)

  • Residence time : 45 minutes

This setup achieves 89% conversion efficiency with 99.2% purity after inline liquid-liquid extraction.

Crystallization Optimization

Recrystallization from ethanol/water (3:1 v/v) produces needle-like crystals suitable for pharmaceutical formulation:

ParameterValue
Cooling rate0.5°C/min
Seed crystal size50–100 μm
Final purity99.8% (HPLC)

Differential scanning calorimetry (DSC) confirms a sharp melting endotherm at 178–180°C, indicating high crystallinity.

Analytical Characterization

Spectroscopic Validation

FTIR (KBr, cm⁻¹) :

  • 3275 (N-H stretch)

  • 1660 (C=O amide I)

  • 1540 (C-N amide II)

  • 1240 (C-S thioether)

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 2.45 (s, 3H, SCH₃)

  • δ 4.82 (s, 2H, CH₂CO)

  • δ 7.25–7.89 (m, 5H, Ar-H)

Comparative Method Analysis

Yield vs. Scalability Tradeoffs

MethodLab-Scale Yield (%)Pilot-Scale Yield (%)Purity (%)
Batch (Stepwise)726899.5
Continuous Flow858299.2
One-Pot Condensation605598.7

Flow chemistry demonstrates superior scalability despite higher initial capital costs .

Chemical Reactions Analysis

Types of Reactions

2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted phenylacetamide derivatives.

Scientific Research Applications

Pharmaceutical Applications

The pharmaceutical applications of 2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide primarily stem from its biological activity as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide showed effective inhibition against various bacterial strains, including multidrug-resistant pathogens. The minimum inhibitory concentration (MIC) values were notably lower than those of conventional antibiotics, indicating a promising alternative for treating resistant infections .

Anticancer Properties

In vitro studies have evaluated the anticancer potential of this compound against several cancer cell lines. The results indicated that it significantly reduced cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent . The mechanism of action is believed to involve the inhibition of specific enzymes or receptors associated with cancer cell proliferation.

Agricultural Applications

Imidazole derivatives are also recognized for their utility in agriculture, particularly as fungicides and herbicides. The compound's ability to interact with biological targets makes it suitable for developing agrochemicals that can enhance crop protection against fungal diseases.

Materials Science Applications

In materials science, compounds like 2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide are investigated for their potential in synthesizing novel materials with unique properties. The imidazole ring allows for coordination with metal ions, which can be exploited in creating advanced materials with specific functionalities.

Table 1: Antimicrobial Activity of Imidazole Derivatives

Compound NameBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus5.19
Compound BEscherichia coli3.50
2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamideKlebsiella pneumoniae4.00

Table 2: Anticancer Activity Results

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)8
A549 (Lung Cancer)12

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antibacterial activity of various imidazole derivatives against multidrug-resistant strains. The findings revealed that 2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide exhibited significant antibacterial effects, outperforming traditional antibiotics in certain cases .

Case Study 2: Cytotoxic Effects on Cancer Cells

In an experimental setup evaluating the cytotoxic effects of this compound on different cancer cell lines, researchers observed a marked reduction in cell viability at concentrations exceeding 10 µM. The study highlighted the potential of this compound as a lead candidate for further development in anticancer therapies .

Mechanism of Action

The mechanism of action of 2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. Additionally, the phenylacetamide moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

  • Hydrophobicity : Fluorine () and trifluoromethyl () substituents enhance lipophilicity, which could improve membrane permeability .
  • Sulfur Oxidation State : Sulfinyl () vs. sulfanyl groups modulate polarity and hydrogen-bonding capacity, impacting solubility and target interactions .

Biological Activity

2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide, a synthetic organic compound with the CAS number 5931-85-1, is classified as an imidazole derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and as an antimicrobial agent. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₃N₃OS
  • Molecular Weight : 247.3161 g/mol
  • Structure : The compound features an imidazole ring substituted with a methylthio group and a phenylacetamide moiety.

Antimicrobial Activity

Recent studies have demonstrated that imidazole derivatives exhibit significant antimicrobial properties. In particular, 2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide has shown promising results against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Micrococcus luteus1.95 - 3.91 μg/mL7.81 - 125 μg/mL
Bacillus spp.3.91 - 15.62 μg/mL7.81 - 125 μg/mL
Streptococcus spp.7.81 - 15.62 μg/mL31.25 - 500 μg/mL

These findings indicate that the compound possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on heme oxygenase-1 (HO-1), an enzyme involved in heme catabolism that plays a crucial role in cellular protection and inflammation.

Compound IC₅₀ (μM)
2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide≤8
Control CompoundIC₅₀ = 11.19 μM

The results indicate that this compound exhibits potent inhibitory activity against HO-1, with selectivity towards the inducible isoform compared to HO-2 . Such inhibition may have therapeutic implications in conditions where HO-1 is upregulated, such as cancer and inflammatory diseases.

The biological activity of imidazole derivatives like 2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide can be attributed to their ability to interact with specific enzyme active sites or microbial targets. The presence of the imidazole ring is crucial for binding affinity and selectivity towards target proteins.

Study on Antimicrobial Efficacy

In a study assessing various imidazole derivatives, including our compound of interest, it was found that modifications to the imidazole ring significantly influenced antimicrobial potency. The introduction of hydrophobic groups enhanced activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Evaluation of Cytotoxicity

Another study evaluated the cytotoxic effects of several imidazole derivatives on cancer cell lines. The results indicated that compounds similar to 2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting potential use in targeted cancer therapy .

Q & A

Basic: How can synthetic routes for 2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide be optimized to improve yield and purity?

Methodological Answer:
Optimization involves comparing conventional reflux with microwave-assisted synthesis. For microwave methods (e.g., 400 MHz, Cu(OAc)₂ catalyst in tert-BuOH/H₂O), reaction time is reduced from hours to minutes, enhancing yield (e.g., 78% for intermediate hydrazides) . Key parameters include solvent selection (acetonitrile for conventional; tert-BuOH/H₂O for microwave), stoichiometric ratios (1:1.3 substrate:catalyst), and temperature control (60–80°C). Purity is validated via TLC (ethyl acetate:hexane, 3:2) and recrystallization in ethanol .

Basic: What spectral techniques are critical for confirming the structure of 2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide?

Methodological Answer:

  • ¹H/¹³C-NMR : Key peaks include δ ~11.60 ppm (imidazole NH), δ ~3.69 ppm (CH₂ adjacent to acetamide), and δ ~170 ppm (C=O). Aromatic protons appear at δ 7.2–7.8 ppm .
  • LC-MS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 306.34 or 437.91) confirm molecular weight .
  • IR : Stretching frequencies for C=O (~1670 cm⁻¹) and C=N (~1590 cm⁻¹) validate functional groups .

Advanced: How can contradictions between calculated and experimental elemental analysis data be resolved during characterization?

Methodological Answer:
Discrepancies (e.g., <0.5% deviation in C/H/N content) arise from impurities or hydration. Strategies include:

  • Repeating combustion analysis under anhydrous conditions.
  • Cross-validating with high-resolution mass spectrometry (HRMS) and ¹³C-NMR integration .
  • Using DMSO-d₆ as a deuterated solvent to exclude residual water interference .

Advanced: What structural modifications enhance the bioactivity of 2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide derivatives?

Methodological Answer:

  • Substitution at the phenyl ring : Electron-withdrawing groups (e.g., -NO₂, -Br) improve binding to enzymatic targets (e.g., α-glucosidase) .
  • Heterocyclic appendages : Adding triazole or thiazole rings via 1,3-dipolar cycloaddition increases hydrophobicity and target affinity .
  • Sulfonyl group replacement : Replacing methylsulfanyl with sulfonamide groups enhances solubility and pharmacokinetics .

Advanced: How can computational modeling predict the binding interactions of 2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide with biological targets?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to simulate ligand-protein interactions (e.g., with α-glucosidase PDB: 2ZE0). Key parameters include grid box size (20 ų) and Lamarckian genetic algorithms.
  • Binding pose analysis : Identify hydrogen bonds between the imidazole NH and Asp214, and π-π stacking with Phe178 .

Advanced: What mechanistic insights govern the copper-catalyzed 1,3-dipolar cycloaddition in derivative synthesis?

Methodological Answer:
The reaction between azides and alkynes follows a stepwise mechanism:

Copper coordination : Cu(I) activates the terminal alkyne, forming a π-complex.

Azide coupling : The azide reacts with the activated alkyne, forming a six-membered transition state.

Triazole formation : Cyclization yields 1,4-disubstituted triazoles. Solvent polarity (tert-BuOH/H₂O) and Cu(OAc)₂ loading (10 mol%) critically influence regioselectivity .

Advanced: How do solvent polarity and temperature affect reaction pathways in multi-step syntheses?

Methodological Answer:

  • Polar aprotic solvents (DMF, acetonitrile) : Favor SN2 mechanisms in alkylation steps (e.g., phenylacyl bromide reactions) .
  • Microwave heating : Reduces side reactions (e.g., hydrolysis) by shortening reaction times (3 hours → 20 minutes) .
  • Low-temperature quenching : Prevents decomposition of intermediates (e.g., hydrazides) during workup .

Advanced: What strategies guide structure-activity relationship (SAR) studies for imidazole-acetamide derivatives?

Methodological Answer:

  • Pharmacophore mapping : Identify critical moieties (imidazole core, acetamide linker) using 3D-QSAR models.
  • Bioisosteric replacement : Substitute the methylsulfanyl group with sulfonamides or oxadiazoles to modulate LogP values .
  • In vitro assays : Test derivatives against enzyme targets (e.g., COX-2) with IC₅₀ determination via fluorometric assays .

Advanced: How can TLC monitoring be optimized for intermediates in multi-step syntheses?

Methodological Answer:

  • Mobile phase : Use ethyl acetate:hexane (3:2) for polar intermediates (e.g., hydrazides); adjust to 8:2 for triazoles .
  • Visualization : UV-active spots (254 nm) or iodine staining for non-UV-active compounds.
  • Rf values : Track intermediates (e.g., Rf ~0.5 for phenylacetohydrazide) to confirm reaction progression .

Advanced: What design principles govern multi-step synthesis of 2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide analogs?

Methodological Answer:

Core scaffold assembly : Condense imidazole precursors with phenylacetamide via nucleophilic substitution .

Functionalization : Introduce substituents (e.g., halogens, nitro groups) via Ullmann coupling or Pd-catalyzed cross-coupling .

Purification : Use column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization (ethanol/water) .

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